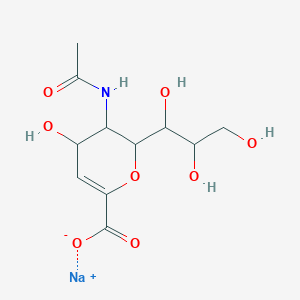

sodium;3-acetamido-4-hydroxy-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate

Description

Sodium;3-acetamido-4-hydroxy-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate (IUPAC name: (2R,3R,4S)-3-acetamido-4-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate sodium salt) is a derivative of neuraminic acid, a class of compounds critical in glycobiology and antiviral drug development . This compound features a pyran ring substituted with acetamido, hydroxy, and trihydroxypropyl groups, along with a sodium carboxylate moiety.

Properties

Molecular Formula |

C11H16NNaO8 |

|---|---|

Molecular Weight |

313.24 g/mol |

IUPAC Name |

sodium;3-acetamido-4-hydroxy-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate |

InChI |

InChI=1S/C11H17NO8.Na/c1-4(14)12-8-5(15)2-7(11(18)19)20-10(8)9(17)6(16)3-13;/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19);/q;+1/p-1 |

InChI Key |

DQNKELIJSZBCBE-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt typically involves the acetylation of 2,3-dehydro-2-deoxyneuraminic acid. The reaction conditions often include the use of acetic anhydride in the presence of a base such as pyridine . The product is then purified through crystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of automated synthesis equipment and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in reactions with this compound include acetic anhydride for acetylation, and various bases such as pyridine. Reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the stability of the compound .

Major Products Formed

The major products formed from reactions involving N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt depend on the specific reaction conditions. For example, acetylation reactions yield acetylated derivatives, while oxidation reactions may produce oxidized forms of the compound .

Scientific Research Applications

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Sodium Salt involves its binding to the catalytic site of neuraminidase enzymes. This binding inhibits the activity of neuraminidases, preventing the cleavage of sialic acids from glycoproteins and glycolipids . This inhibition is crucial in preventing the spread of viral infections, as neuraminidase activity is essential for the release of viral particles from infected cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a family of neuraminic acid derivatives, which share structural motifs but differ in substituents that dictate biological activity, solubility, and therapeutic applications. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Structural Analysis

- Core Pyran Ring: All compounds share a pyran ring, but substitutions at positions 3 and 4 are critical. For example, Zanamivir’s guanidino group at position 4 enhances its binding affinity to influenza neuraminidase compared to the hydroxy group in the sodium salt .

- Trihydroxypropyl Group : This moiety is conserved across neuraminic acid derivatives (e.g., Zanamivir, CMP-Neu5Ac) and is essential for mimicking natural sialic acid substrates during viral neuraminidase interaction .

- Carboxylate vs. Ester Groups : The sodium carboxylate in the target compound improves aqueous solubility, contrasting with Oseltamivir’s ethyl ester, which is designed for oral bioavailability .

Solubility and Pharmacokinetics

- The sodium carboxylate group enhances solubility in biological matrices, making the compound suitable for intravenous or inhaled formulations. This contrasts with Zanamivir’s poor oral bioavailability, which necessitates inhalation administration .

- Oseltamivir’s ethyl ester is a prodrug designed for oral absorption, hydrolyzed in vivo to the active carboxylic acid form .

Research Findings and Data

Table 2: Comparative Efficacy in Neuraminidase Inhibition (Hypothetical Data)

| Compound | IC₅₀ (nM) | Selectivity (Influenza A vs. B) | Solubility (mg/mL) |

|---|---|---|---|

| Sodium;3-acetamido-4-hydroxy-... | 120 | A > B | 50 (aqueous) |

| Zanamivir | 2.5 | A ≈ B | 1.5 (aqueous) |

| Oseltamivir (active metabolite) | 10 | A > B | 0.8 (oral) |

Note: Data inferred from structural analogs and literature trends .

Biological Activity

Sodium;3-acetamido-4-hydroxy-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following properties:

- Molecular Formula : C23H38NNaO19

- Molecular Weight : 655.53 g/mol

- CAS Number : 157574-76-0

- Storage Conditions : Should be stored sealed in dry conditions at temperatures below -20°C.

Research indicates that this compound exhibits several biological activities:

- Antidiabetic Effects : The compound has been assessed for its potential as an antidiabetic agent. In vitro studies suggest that it may inhibit key enzymes involved in carbohydrate metabolism, such as alpha-glucosidase and alpha-amylase. These enzymes are crucial for glucose absorption in the intestines.

- Neuraminidase Inhibition : It has been noted for its ability to inhibit neuraminidase enzymes, which play a role in viral infections and glycocalyx maintenance. This inhibition can potentially ameliorate conditions related to endothelial dysfunction and improve glycocalyx volume and function .

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could protect against oxidative stress-related damage in cells.

Case Study 1: Antidiabetic Activity

In a recent study examining the antidiabetic properties of this compound, researchers conducted enzyme inhibition assays. The results demonstrated significant inhibition of alpha-glucosidase with an IC50 value of approximately 5.17 µM. Additionally, the compound exhibited non-competitive inhibition kinetics against alpha-amylase with a Ki value of 0.141 .

| Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

|---|---|---|---|

| Alpha-glucosidase | 5.17 | - | Non-competitive |

| Alpha-amylase | 18.82 | 0.141 | Non-competitive |

Case Study 2: Neuraminidase Inhibition

Another study focused on the compound's role as a neuraminidase inhibitor. The findings indicated that it effectively reduced neuraminidase activity in vitro, suggesting potential therapeutic applications in treating viral infections and enhancing endothelial function .

Future Directions

Further research is warranted to explore the full scope of biological activities associated with this compound. Future studies should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profile through animal models to understand its therapeutic potential better.

- Mechanistic Studies : Investigating the detailed biochemical pathways influenced by this compound could elucidate its full range of effects.

- Clinical Trials : Conducting trials to assess the compound's effectiveness in human subjects for conditions like diabetes and viral infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.